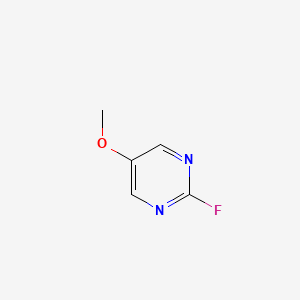

2-fluoro-5-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUQHVUQKBFFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308885 | |

| Record name | 2-Fluoro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62802-39-5 | |

| Record name | 2-Fluoro-5-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62802-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Methoxypyrimidine and Its Key Precursors

Classical Synthetic Routes to 2-Fluoro-5-methoxypyrimidine

Classical approaches remain fundamental in the synthesis of this compound and its precursors. These methods typically involve multi-step sequences that focus on the stepwise introduction of substituents through halogenation, fluorination, and nucleophilic substitution, or the formation of the heterocyclic core via cyclization reactions.

Halogenation and Fluorination Strategies on Pyrimidine (B1678525) Cores

The introduction of fluorine and other halogens onto the pyrimidine ring is a critical step in many synthetic routes. Halogenated pyrimidines, particularly chloro-derivatives, serve as versatile intermediates for subsequent functionalization.

Halogenation: Pyrimidine cores with hydroxyl groups (pyrimidones) are common starting materials. These can be converted to chloropyrimidines using standard chlorinating agents. For instance, 2,4-dihydroxyl-5-methoxypyrimidine can be treated with phosphorous oxychloride (POCl₃) to yield 2,4-dichloro-5-methoxypyrimidine google.com. Similarly, 4,6-dihydroxy-5-methoxypyrimidine sodium can be converted to 5-methoxy-4,6-dichloropyrimidine using phosphorus trichloride, which is presented as a less toxic alternative to phosphorus oxychloride google.com. These chlorinated intermediates are highly activated towards nucleophilic substitution, making them ideal precursors.

Fluorination: The fluorine atom can be introduced either by nucleophilic substitution of another halogen (e.g., chlorine) or through electrophilic fluorination of an electron-rich pyrimidine ring.

Nucleophilic Fluorination: This "halex" (halogen exchange) reaction typically involves treating a chloropyrimidine with a fluoride (B91410) salt like potassium fluoride (KF).

Electrophilic Fluorination: This modern classical approach involves reacting an activated pyrimidine or uracil derivative with an electrophilic fluorine source ("F⁺"). nih.gov Reagents such as Selectfluor® are widely used for this purpose. nih.govmdpi.com For example, the direct fluorination of a uracil ring at the C-5 position is a common strategy in the synthesis of related compounds like 5-fluorouracil. nih.gov

A key precursor for many fluorinated pyrimidines is 2,4-dichloro-5-fluoropyrimidine (B19854), which can be synthesized and then selectively functionalized. google.com The presence of halogens at the C2 and C4 positions makes them susceptible to displacement, allowing for the sequential introduction of other groups. ossila.com

| Reaction Type | Reagent(s) | Starting Material Example | Product Example |

|---|---|---|---|

| Chlorination | Phosphorous Oxychloride (POCl₃) | 2,4-Dihydroxyl-5-methoxypyrimidine | 2,4-Dichloro-5-methoxypyrimidine google.com |

| Chlorination | Phosphorus Trichloride (PCl₃) | 4,6-Dihydroxy-5-methoxypyrimidine | 4,6-Dichloro-5-methoxypyrimidine google.com |

| Chlorination | Phosphorous Pentachloride (PCl₅) | 2-Methoxy-5-fluorouracil | 2-Methoxy-4-chloro-5-fluoropyrimidine google.com |

| Electrophilic Fluorination | Selectfluor® | Uracil | 5-Fluorouracil nih.gov |

Nucleophilic Substitution Approaches for Methoxy (B1213986) Introduction

Nucleophilic aromatic substitution (SNAr) is the cornerstone for introducing the methoxy group onto the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, accentuated by the presence of two nitrogen atoms, facilitates attack by nucleophiles, especially when good leaving groups like halides are present at the C2, C4, or C6 positions. ossila.combhu.ac.in

The reaction mechanism involves the attack of a nucleophile, such as a methoxide anion (from sodium methoxide), on the pyrimidine ring. This attack is highly regioselective, favoring the 2- and 4-positions. The preference for these positions is due to the ability of the nitrogen atoms to stabilize the negative charge of the resulting intermediate (a Meisenheimer complex) through resonance. stackexchange.comechemi.com

A typical synthetic sequence involves starting with a di- or tri-halogenated pyrimidine. For example, a route to a related compound involves treating 2,4-dichloro-5-fluoropyrimidine with sodium methylate to obtain 2,4-dimethoxy-5-fluoropyrimidine. google.com By carefully controlling reaction conditions such as temperature and stoichiometry, it is often possible to achieve selective, stepwise substitution at different positions. For instance, reacting 4,6-dichloro-5-methoxypyrimidine with an amine can lead to monosubstitution at the C4 position, which can then be followed by a second SNAr reaction under more forcing conditions. nih.gov

| Precursor | Nucleophile/Reagent | Product | Reaction Principle |

|---|---|---|---|

| 2,4-Dichloro-5-fluoropyrimidine | Sodium Methoxide (NaOMe) | 2,4-Dimethoxy-5-fluoropyrimidine google.com | SNAr at C2 and C4 positions |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Methoxide (excess) | Methyl 2,4-dimethoxypyrimidine-5-carboxylate rsc.org | SNAr at C4 and displacement of methylthio group |

| 3-Methoxypyridine | Piperidine / NaH / LiI | 3-(Piperidin-1-yl)pyridine | Concerted SNAr (cSNAr) nih.gov |

Cyclization Reactions for Pyrimidine Ring Formation

Instead of functionalizing a pre-formed ring, the pyrimidine core itself can be constructed from acyclic components via cyclization reactions. These methods are powerful as they can install multiple substituents and build the heterocyclic scaffold in a single step.

A foundational method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine-containing molecule, such as urea, thiourea, or guanidine. This approach is highly versatile. For instance, the original synthesis of the related 5-fluorouracil involved a ring closure approach by reacting isothiourea salts with α-fluoro-β-ketoester enolates, which directly incorporates the fluorine atom into the newly formed ring. nih.gov

More complex strategies involve multi-component reactions. For example, [3+3] annulation reactions can condense amidines with precursors like 2,2,2-trichloroethyliden-acetophenones to form tetrahydropyrimidines, which can be subsequently aromatized. mdpi.com Another approach is the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals, which can yield tri- and tetrasubstituted pyrimidines under catalyst-free conditions. mdpi.com The synthesis of fluorinated carbocyclic pyrimidine analogues has been achieved through the cyclization of acryloyl urea intermediates by treatment with sulfuric acid in dioxane. rsc.org

| Cyclization Strategy | Key Precursors | Description |

|---|---|---|

| Principal Synthesis | 1,3-Dicarbonyl compound + Amidine/Urea | Classic condensation reaction to form the pyrimidine ring. |

| Ring Closure with Fluorine | α-fluoro-β-ketoester enolate + Isothiourea salt | Forms a fluorine-substituted pyrimidine ring directly. nih.gov |

| [5+1] Annulation | Enamidines + N,N-dimethylformamide dialkyl acetals | Forms polysubstituted pyrimidines, often under solvent- and catalyst-free conditions. mdpi.com |

| [3+3] Annulation | Amidines + 1,3-Dielectrophile synthons | Condensation reaction to form a six-membered ring. mdpi.com |

Advanced and Sustainable Synthesis Techniques

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally benign methods for preparing this compound and related heterocycles. These techniques often rely on catalysis and process intensification technologies like flow chemistry.

Catalytic Approaches in Pyrimidine Synthesis

Catalysis offers significant advantages by enabling reactions under milder conditions, improving yields, and controlling selectivity. Both metal- and organo-catalysis have been applied to pyrimidine synthesis.

Acid/Base Catalysis: Simple catalysts like triflic acid can be used in pseudo five-component reactions involving methyl aryl ketones, aromatic aldehydes, and ammonium acetate to form substituted pyrimidines. mdpi.com

Metal Catalysis: Transition metals, particularly palladium, are used for cross-coupling reactions to functionalize pyrimidine rings. While not directly forming the core of this compound, these methods are crucial for creating derivatives. For example, palladium-catalyzed intramolecular arylation has been used to synthesize fused pyrimidine systems like pyrimido[4,5-b]indoles. researchgate.net Silver catalysts (AgNO₃) have been employed in decarboxylative fluorination protocols, showcasing the role of metals in C-F bond formation. mdpi.com

Heterogeneous Catalysis: Molecular sieves such as Al-MCM-41 have shown promise as catalysts for the cyclization reactions that form N-heterocycles, offering advantages in terms of reusability and ease of product separation. researchgate.net

| Catalyst Type | Example Catalyst | Application in Pyrimidine Synthesis |

|---|---|---|

| Acid Catalyst | Triflic Acid | Multicomponent cyclocondensation reactions. mdpi.com |

| Metal Catalyst | Palladium Acetate (Pd(OAc)₂) | Intramolecular arylation and cross-coupling reactions. researchgate.net |

| Metal Catalyst | Silver Nitrate (AgNO₃) | Catalytic decarboxylative fluorination. mdpi.com |

| Heterogeneous Catalyst | Al-MCM-41 (Molecular Sieve) | Gas-phase cyclization for N-heterocycle synthesis. researchgate.net |

Flow Chemistry Applications in Fluorinated Heterocycle Production

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for producing pharmaceuticals, particularly for reactions that are hazardous or difficult to control in traditional batch reactors. nih.gov Fluorination reactions are prime candidates for flow chemistry because they often use hazardous reagents (e.g., fluorine gas, HF) and can be highly exothermic. researchgate.netvapourtec.com

The use of continuous flow reactors offers several key advantages:

Enhanced Safety: Hazardous reagents can be generated and consumed in situ within a contained and controlled environment, minimizing risk. vapourtec.com

Superior Process Control: The small reactor volume allows for excellent heat and mass transfer, preventing thermal runaways and improving reaction selectivity. nih.gov

Scalability and Automation: Scaling up production is achieved by running the reactor for longer periods, and the process can be readily automated for optimization and manufacturing.

A notable example is the one-step diazotization synthesis of 2-fluoroadenine using Olah's reagent (hydrogen fluoride-pyridine) in a continuous flow setup, which improved both the yield and purity of the product while mitigating the scalability issues encountered in batch processing. researchgate.net Modular flow reactors have been specifically designed to perform various fluorination reactions using reagents like DAST (diethylaminosulfur trifluoride) and Selectfluor™, often integrating in-line purification steps to streamline the synthesis. vapourtec.com

| Advantage | Description | Relevance to Fluorinated Pyrimidine Synthesis |

|---|---|---|

| Improved Safety | Enables the safe handling of hazardous and toxic fluorinating agents (e.g., HF-pyridine, DAST) in a contained system. vapourtec.com | Crucial for industrial-scale production where safety is paramount. |

| Precise Temperature Control | Excellent heat transfer prevents hotspots and thermal runaways in highly exothermic fluorination reactions. nih.gov | Leads to higher selectivity and fewer byproducts. |

| Rapid Optimization | Automated systems allow for quick screening of reaction conditions (temperature, residence time, stoichiometry). | Accelerates the development of robust synthetic routes. |

| Telescoped Reactions | Multiple reaction steps can be combined into a single continuous sequence without isolating intermediates. nih.gov | Increases overall process efficiency and reduces waste. |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact and enhance safety. kuey.netnih.govbenthamdirect.com These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of hazardous waste. kuey.net

In the context of this compound synthesis, several green strategies can be considered:

Solvent Selection: Traditional syntheses of pyrimidine derivatives often employ volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or solvent-free conditions. kuey.netresearchgate.net For instance, the use of magnetized deionized water has been explored as a green solvent for the synthesis of pyrano[2,3-d]pyrimidines, resulting in high yields and short reaction times. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govorientjchem.orgsemanticscholar.org Microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.gov This technique is applicable to various steps in pyrimidine synthesis, including cyclization and substitution reactions. orientjchem.orgsemanticscholar.org

Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. In pyrimidine synthesis, various green catalysts, including biocatalysts and recyclable heterogeneous catalysts, are being investigated to replace hazardous reagents. kuey.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot, multicomponent reactions are particularly attractive from an atom economy perspective and are being increasingly utilized in the synthesis of complex pyrimidine derivatives. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound and its intermediates can be made more sustainable and environmentally responsible.

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues

The synthesis of analogues of this compound often requires precise control over the regioselectivity of reactions on the pyrimidine ring and the stereoselectivity of glycosylation when preparing nucleoside analogues.

Regioselectivity:

The pyrimidine ring in intermediates like 2,4-dichloro-5-methoxypyrimidine presents two reactive sites for nucleophilic aromatic substitution. Research has shown that the C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. This difference in reactivity allows for selective and stepwise substitution, which is a significant advantage in the synthesis of diverse analogues. By carefully controlling reaction conditions and the nature of the nucleophile, it is possible to selectively functionalize the 4-position while leaving the 2-position available for subsequent reactions, such as the introduction of the fluorine atom.

Stereoselectivity:

The synthesis of nucleoside analogues of this compound introduces the challenge of controlling the stereochemistry at the anomeric carbon of the sugar moiety. The formation of the glycosidic bond can result in either α or β anomers, and achieving high stereoselectivity for the desired anomer is crucial for biological activity.

The stereochemical outcome of glycosylation reactions is influenced by several factors, including the nature of the glycosyl donor and acceptor, the protecting groups on the sugar, and the reaction conditions. frontiersin.orgnih.govnih.gov For instance, the use of a participating neighboring group at the C2' position of the sugar can promote the formation of 1,2-trans glycosides. frontiersin.org In the absence of such a group, as would be the case with a 2'-deoxyribose sugar, controlling stereoselectivity can be more challenging. Various strategies, including the use of specific catalysts and promoter systems, have been developed to achieve high stereoselectivity in the synthesis of nucleosides. nih.govnih.gov

Purification and Isolation Methodologies for Research Scale

The purification and isolation of this compound and its synthetic intermediates at a research scale are critical to obtaining materials of high purity for subsequent reactions and biological testing. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the separation and purification of fluoropyrimidines and their nucleoside analogues. nih.gov By selecting an appropriate stationary phase, such as Spherisorb ODS-2, and a suitable mobile phase, like 0.05 M monobasic ammonium phosphate (pH 3.5), excellent separation of closely related compounds can be achieved. nih.gov

Gas-Liquid Chromatography (GLC): GLC can also be utilized for the analysis and purification of fluoropyrimidine derivatives, particularly after appropriate derivatization to increase their volatility. nih.gov

Column Chromatography: Gravity column chromatography using silica gel or alumina is a standard method for the purification of organic compounds on a research scale. The choice of eluent system is crucial for achieving good separation of the desired product from byproducts and unreacted starting materials.

Non-Chromatographic Methods:

Recrystallization: This is a common and effective technique for purifying solid compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent. This allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Filtration: This simple technique is used to separate solid products from liquid reaction mixtures or crystallization solvents.

A typical purification strategy for a research-scale synthesis might involve an initial workup using extraction to remove inorganic salts and highly polar impurities, followed by column chromatography to separate the target compound from other organic byproducts. A final recrystallization step can then be employed to obtain the product in high purity. cytivalifesciences.com

Economic and Scalability Aspects in Academic Synthesis Planning

While large-scale industrial production is primarily driven by cost-efficiency, academic synthesis planning for novel compounds like this compound and its analogues involves a different set of economic and scalability considerations.

Economic Factors in Academia:

The cost of a custom synthesis in an academic setting is influenced by several factors beyond the price of starting materials. chiroblock.com These include:

Labor: The time and expertise of the researcher performing the synthesis are valuable resources in an academic lab.

Analytical Costs: Characterization of intermediates and the final product using techniques like NMR, mass spectrometry, and HPLC incurs costs associated with instrument time and maintenance.

Scalability in a Research Setting:

Scaling up a synthesis from a few milligrams to a gram scale in an academic laboratory presents several challenges:

Reaction Kinetics and Heat Transfer: Reactions that are easily controlled on a small scale may become difficult to manage on a larger scale due to changes in surface area-to-volume ratios, which can affect heat transfer and reaction kinetics.

Purification: Purification methods that are practical for small quantities, such as preparative HPLC, may become cumbersome and expensive for larger amounts. Column chromatography on a larger scale requires significant amounts of solvent and stationary phase.

Equipment Limitations: The size of glassware and other equipment available in a standard research lab may limit the scale of a synthesis.

Safety: Handling larger quantities of chemicals can introduce new safety hazards that need to be carefully managed.

Therefore, when planning the synthesis of a novel compound in an academic setting, it is crucial to consider not only the chemical feasibility of the route but also the practicality and cost-effectiveness of the procedures on the desired scale. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Methoxypyrimidine

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, while rendering it generally resistant to electrophilic substitution unless activated by electron-donating groups.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing electron-poor aromatic systems. nih.gov The reaction proceeds via an addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. For SNAr to occur on the pyrimidine ring of 2-fluoro-5-methoxypyrimidine at positions other than C2, a suitable leaving group would need to be present at the C4 or C6 position.

The pyrimidine ring's electron-deficient nature activates halogens at the C2, C4, and C6 positions toward nucleophilic displacement. For instance, studies on polysubstituted pyrimidines, such as 5-chloro-2,4,6-trifluoropyrimidine, demonstrate that amine nucleophiles preferentially substitute the fluorine atoms at the C4 and C6 positions over the C2 position. nih.govbeilstein-journals.org This regioselectivity is influenced by a combination of the activating effect of the ring nitrogens and steric factors. In the case of this compound, without an additional leaving group at C4 or C6, SNAr at these positions is not a feasible pathway. The reaction would instead preferentially occur at the C2 position, involving the displacement of the fluoro substituent (see section 3.2.1).

Electrophilic aromatic substitution (SEAr) on the pyrimidine core is generally challenging. The ring nitrogens tend to be protonated or coordinate to the electrophile's Lewis acid catalyst, which further deactivates the ring toward electrophilic attack. researchgate.net Consequently, pyrimidines typically require the presence of strong electron-donating groups to undergo SEAr reactions like nitration, halogenation, or Friedel-Crafts reactions. beilstein-journals.orgchemicalbook.com

In this compound, the methoxy (B1213986) group at the C5 position is a moderately activating, ortho-, para-directing group. This substituent would be expected to direct incoming electrophiles to the C4 and C6 positions. The electron-donating nature of the methoxy group could potentially overcome the inherent deactivation of the pyrimidine ring, allowing for electrophilic substitution. However, specific literature examples of electrophilic substitution reactions performed directly on this compound are not prevalent, suggesting that the deactivating effect of the two ring nitrogens remains a significant barrier to this type of transformation.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. However, these reactions typically require an aryl halide (Cl, Br, I) or triflate as the electrophilic partner; the carbon-fluorine bond is generally too strong to undergo oxidative addition to the palladium(0) catalyst under standard conditions. Therefore, to utilize this compound in such reactions, it must first be functionalized with a more suitable leaving group, for example, at the C4 or C6 position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide. A close analog, 2-methoxy-5-bromopyrimidine, has been used to synthesize 2-methoxy-5-pyrimidylboronic acid, which then participates in Suzuki cross-coupling reactions with various heteroaryl halides. researchgate.net This indicates that a hypothetical 4-bromo-2-fluoro-5-methoxypyrimidine could serve as a viable substrate for Suzuki coupling, reacting with boronic acids to introduce new aryl or vinyl groups at the C4 position. A variety of pyrimidine derivatives have been synthesized using this methodology. chemicalbook.com

| Halopyrimidine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methoxy-5-bromopyrimidine | Heteroaryl Halides | Pd(PPh3)2Cl2 | Na2CO3 | 1,4-Dioxane | Moderate to Good | researchgate.net |

| 6-Chloro-pyrimidine derivatives | Arylboronic acids | Pd(PPh3)4 | - | - | Good | chemicalbook.com |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Research on 5- and 6-bromo-3-fluoro-2-cyanopyridines has shown that the C-Br bond can be selectively coupled with various terminal alkynes using a palladium-copper co-catalyst system, leaving the C-F bond intact. nih.gov This high selectivity suggests that a bromo- or iodo-substituted derivative of this compound would be an excellent substrate for Sonogashira coupling, enabling the introduction of alkynyl moieties.

| Substrate | Alkyne | Catalyst | Co-catalyst | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh3)4 | CuI | Et3N/THF | High | nih.gov |

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds between an aryl halide and an amine. researchgate.net The reaction's utility has been demonstrated in the selective amination of dihalopyridines. For example, 2-fluoro-4-iodopyridine undergoes Buchwald-Hartwig amination exclusively at the C4 position, where the iodine is displaced. This chemoselectivity highlights the greater reactivity of C-I bonds over C-F bonds in this catalytic cycle. It is therefore highly probable that a 4-halo (Br, I) derivative of this compound would react selectively with amines at the C4 position under Buchwald-Hartwig conditions to yield 4-amino-2-fluoro-5-methoxypyrimidine derivatives.

Transformations Involving the Fluoro Substituent

The fluorine atom at the C2 position is significantly influenced by the adjacent ring nitrogens, which activate it toward nucleophilic attack.

The C2 position of the pyrimidine ring is highly electron-deficient, making the C2-F bond susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions on activated aromatic systems, fluoride (B91410) is an excellent leaving group, often showing greater reactivity than other halogens because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

Studies on polyfluorinated pyrimidines confirm this reactivity. For example, in reactions of 5-chloro-2,4,6-trifluoropyrimidine with various primary and secondary amines, nucleophilic substitution occurs readily at the fluorine-bearing carbons. beilstein-journals.org While substitution is regioselectively favored at the C4 and C6 positions in that specific molecule, the C2-fluorine is also known to be displaceable. nih.gov Therefore, this compound is expected to react with a range of nucleophiles, such as amines, alkoxides, and thiolates, to yield 2-substituted-5-methoxypyrimidines. For instance, the reaction with ammonia (B1221849) or primary amines would produce 2-amino-5-methoxypyrimidine derivatives.

A relevant synthesis shows that 2-methoxy-4-chloro-5-fluoropyrimidine reacts with ammonia to displace the C4-chloro group, yielding 4-amino-5-fluoro-2-methoxypyrimidine. This highlights the high lability of leaving groups on the pyrimidine ring, and while in this case the C4-Cl is more reactive, the C2-F in the parent this compound remains a key site for nucleophilic attack.

| Nucleophile | Major Product | Minor Product | Isomer Ratio (Major:Minor) | Reference |

|---|---|---|---|---|

| Ammonia | 4-Amino-5-chloro-2,6-difluoropyrimidine | 2-Amino-5-chloro-4,6-difluoropyrimidine | 9:1 | beilstein-journals.org |

| Ethylamine | 4-Ethylamino-5-chloro-2,6-difluoropyrimidine | 2-Ethylamino-5-chloro-4,6-difluoropyrimidine | 8:1 | beilstein-journals.org |

| Benzylamine | 4-Benzylamino-5-chloro-2,6-difluoropyrimidine | 2-Benzylamino-5-chloro-4,6-difluoropyrimidine | 5:1 | beilstein-journals.org |

Selective hydrodefluorination (HDF) is the replacement of a carbon-fluorine bond with a carbon-hydrogen bond. This transformation can be valuable for accessing partially fluorinated building blocks from more heavily fluorinated precursors. Several methods have been developed for the HDF of fluoroarenes.

One common strategy involves transition-metal catalysis, where a low-valent metal complex undergoes oxidative addition into the C-F bond, followed by steps that introduce a hydride and reductively eliminate the product. Another approach is reductive hydrodefluorination, where the fluoroaromatic compound is reduced by single electron transfer, leading to the eventual loss of a fluoride anion. For example, pentafluorobenzoic acid can be selectively reduced using zinc dust in aqueous ammonia. More recently, catalyst-free methods using reagents like sodium borohydride have been shown to be effective for the HDF of various perfluoroarenes, particularly those activated by electron-withdrawing groups. Given the electron-deficient nature of the pyrimidine ring, it is plausible that this compound could undergo selective hydrodefluorination at the C2 position using one of these established methodologies to yield 5-methoxypyrimidine.

Transformations Involving the Methoxy Substituent

The methoxy group at the C5 position of the pyrimidine ring is a site for specific chemical transformations, including its removal or its use to direct further functionalization of the ring.

The conversion of the methoxy group in this compound to a hydroxyl group (O-demethylation) is a critical transformation for creating derivatives such as 2-fluoro-5-hydroxypyrimidine. This cleavage of the aryl methyl ether is typically achieved under strong acidic or nucleophilic conditions. The stability of the methyl group often necessitates harsh reaction conditions. wikipedia.org

Common reagents for O-demethylation involve strong Lewis acids like boron tribromide (BBr₃) and aluminum trichloride (AlCl₃), Brønsted acids such as hydrobromic acid (HBr), or nucleophilic reagents like alkyl thiols. wikipedia.orgorganic-chemistry.org

With Lewis Acids (e.g., BBr₃): The reaction mechanism begins with the formation of a complex between the Lewis acid (boron) and the ether oxygen. This coordination makes the methyl group highly electrophilic. A bromide ion, released from the BBr₃, then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to form bromomethane and an alkoxydibromoborane intermediate. This intermediate is subsequently hydrolyzed during aqueous workup to yield the final hydroxylated pyrimidine. wikipedia.org

With Brønsted Acids (e.g., HBr): The mechanism with a strong acid like 47% HBr is straightforward. The ether oxygen is first protonated, creating a good leaving group. The bromide anion then attacks the methyl carbon, displacing the pyrimidine alcohol and forming bromomethane. wikipedia.org

With Alkyl Thiols: O-demethylation using alkyl thiols, such as 1-dodecanethiol in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), offers a useful alternative that avoids strong acids. wikipedia.org

| Reagent | Typical Conditions | Mechanism |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low to ambient temperature | Lewis acid-assisted Sₙ2 attack by bromide |

| Hydrobromic acid (HBr) | 47% aqueous solution, high temperature (~130 °C) | Acid-catalyzed Sₙ2 attack by bromide |

| Aluminum trichloride (AlCl₃) | Inert solvent (e.g., CH₂Cl₂), heating | Lewis acid-assisted cleavage |

| Alkyl Thiols (e.g., R-SH) | Basic conditions or high-boiling solvent (NMP, DMSO), high temperature | Nucleophilic Sₙ2 attack by thiolate |

The methoxy group can act as a directing group to facilitate the functionalization of the pyrimidine ring, primarily through a process known as directed ortho-metalation (DoM). researchgate.net In this reaction, the methoxy group, a moderate directing metalation group (DMG), complexes with a strong organolithium base (e.g., n-butyllithium). researchgate.netnih.gov This interaction increases the acidity of the proton at the adjacent C6 position, leading to regioselective deprotonation and the formation of a lithiated intermediate. This potent nucleophile can then react with various electrophiles (E⁺) to introduce a new substituent specifically at the C6 position.

This strategy allows for the synthesis of 6-substituted-2-fluoro-5-methoxypyrimidine derivatives, a functionalization pattern that is difficult to achieve through other means. The general pathway is as follows:

Coordination of the organolithium reagent to the methoxy group.

Deprotonation at the C6 position to form a stable aryllithium intermediate.

Quenching with an electrophile (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new functional group.

Studies on related 2- and 4-alkoxypyrimidines have shown that treatment with a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can lead to lithiation at the 5-position, demonstrating the ability of alkoxy groups to direct metalation on the pyrimidine ring. mdpi.com Furthermore, the synthesis of 2-methoxy-5-pyrimidylboronic acid from 2-methoxy-5-bromopyrimidine via lithium-halogen exchange highlights another route for functionalization at this position, which can then be used in cross-coupling reactions. wikipedia.org

Functional Group Interconversions on the this compound Scaffold

The this compound core is a versatile platform for various functional group interconversions (FGIs), primarily leveraging the reactivity of the fluorine atom at the C2 position. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr), making the C2-fluoro substituent a good leaving group.

A notable example is the synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine. This process begins with the conversion of a related precursor, 2-methoxy-5-fluorouracil, into 2-methoxy-4-chloro-5-fluoropyrimidine via chlorination with phosphorus oxychloride. The resulting chloro-pyrimidine is a key intermediate where the chlorine at the C4 position is readily displaced. This intermediate then undergoes a hydrazinolysis reaction with hydrazine hydrate to yield the final 2-methoxy-4-hydrazino-5-fluoropyrimidine product. nih.gov A similar pathway using ammonia provides 5-fluoro-2-methoxy-4-pyrimidinamine. rsc.org

These transformations highlight the hierarchical reactivity of substituents on the pyrimidine ring, allowing for selective modifications.

| Starting Material | Reagent(s) | Product | Transformation Type |

| 2-methoxy-4-chloro-5-fluoropyrimidine | Hydrazine hydrate | 2-methoxy-4-hydrazino-5-fluoropyrimidine | Nucleophilic Substitution (Hydrazinolysis) |

| 2-methoxy-4-chloro-5-fluoropyrimidine | Ammonia / Isopropanol | 5-fluoro-2-methoxy-4-pyrimidinamine | Nucleophilic Substitution (Amination) |

| This compound | Various Nucleophiles (Nu⁻) | 2-Nu-5-methoxypyrimidine | Nucleophilic Aromatic Substitution |

Detailed Reaction Mechanism Elucidation and Kinetic Studies

While specific kinetic studies on this compound are not widely available, its reactivity patterns can be thoroughly understood by applying well-established principles of reaction mechanisms for electron-deficient heterocyclic systems. The primary mechanistic pathway governing its derivatization is Nucleophilic Aromatic Substitution (SₙAr).

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is enhanced by the fluorine atom at C2. Consequently, the ring is activated towards attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). nih.gov

The SₙAr mechanism proceeds through a stepwise addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. mdpi.com When a nucleophile attacks the C2 position of this compound, the aromaticity of the ring is temporarily broken, and a tetrahedral intermediate is formed.

The negative charge of this Meisenheimer complex is delocalized across the pyrimidine ring and is effectively stabilized by the ring's electron-withdrawing nitrogen atoms. The presence of the highly electronegative fluorine atom also contributes to the stability of this intermediate by inductively withdrawing electron density, which favors the initial nucleophilic attack. mdpi.com Although these intermediates are typically transient and difficult to isolate, their existence is a cornerstone of the SₙAr mechanism and has been proven through studies on analogous systems. mdpi.com

The primary derivatization reaction of this compound is the nucleophilic displacement of the fluoride ion at the C2 position.

Mechanism of Nucleophilic Aromatic Substitution (SₙAr):

Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, which bears the fluorine leaving group. This leads to the formation of the tetrahedral Meisenheimer intermediate. This step is typically the rate-determining step of the reaction because it involves the loss of aromaticity. mdpi.com

Elimination Step (Fast): The aromaticity of the pyrimidine ring is restored by the expulsion of the fluoride ion (F⁻), which is a competent leaving group. This step is generally fast, leading to the formation of the 2-substituted-5-methoxypyrimidine product.

Synthesis and Characterization of Derivatives and Analogues of 2 Fluoro 5 Methoxypyrimidine

Design Principles for Modulating Reactivity and Scaffold Diversity

The design of derivatives and analogues based on the 2-fluoro-5-methoxypyrimidine scaffold is guided by principles aimed at modulating chemical reactivity and expanding structural diversity. Pyrimidine (B1678525) is recognized as a "privileged scaffold" in medicinal chemistry, a framework that can be synthetically altered to bind to a variety of biological targets. nih.gov The strategic placement of substituents, such as the fluoro and methoxy (B1213986) groups, is a key consideration in the design process.

To achieve scaffold diversity, a "deconstruction-reconstruction" strategy has been conceptualized. This approach involves chemically transforming a complex pyrimidine into a simpler intermediate, which can then be used in a variety of cyclization reactions to generate not only substituted pyrimidines but also other heterocyclic systems like pyrazoles and 1,2-oxazoles. This method allows for late-stage diversification, enabling the creation of a wide range of analogues from a common precursor. Another approach to diversification is the use of functionalized pyrimidine cores with distinct reactive sites, allowing for the incorporation of different building blocks and varied substituent orientations to explore a wider chemical space. nih.gov

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound often starts from highly functionalized pyrimidine precursors, such as dichloropyrimidines. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for sequential and regioselective substitution reactions. For instance, in 2,4-dichloro-5-substituted pyrimidines, the chlorine at the C4 position is typically more reactive towards nucleophilic substitution than the chlorine at the C2 position. This reactivity difference enables the selective introduction of various amines or other nucleophiles at C4, followed by a second substitution at C2.

A common precursor for analogues is 2,4-dichloro-5-fluoropyrimidine (B19854). This starting material allows for the synthesis of 4-amino-2-chloro-5-fluoropyrimidine (B92753) derivatives by reacting it with various amines. Similarly, 2,4-dichloro-5-methoxypyrimidine, which can be synthesized from 2,4-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride, serves as a versatile intermediate. google.com From this intermediate, one can introduce a fluorine atom at the 2-position while modifying the 4-position. For example, selective reduction of 2,4-dichloro-5-fluoropyrimidine can yield 2-chloro-5-fluoropyrimidine, which can then be hydrolyzed to 2-hydroxy-5-fluoropyrimidine. google.com

Another key strategy involves the direct fluorination of a pyrimidine ring. Electrophilic fluorinating agents, such as Selectfluor, can be used to introduce a fluorine atom at the C5 position of appropriately substituted pyrimidines. The synthesis of 2-methoxy-5-fluoro-4-aminopyrimidine has been achieved by treating 2-methoxy-4-chloro-5-fluoropyrimidine with ammonia (B1221849) in isopropanol, resulting in a high-yield substitution of the C4-chloro group. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 2,4-dichloro-5-fluoropyrimidine | Various amines (e.g., anilines) | 2-chloro-4-amino-5-fluoropyrimidine derivatives | Nucleophilic Aromatic Substitution (SNAr) at C4 | nih.gov |

| 2,4-dihydroxy-5-methoxypyrimidine | POCl3, Toluene, Triethylamine, 100-160°C | 2,4-dichloro-5-methoxy pyrimidine | Chlorination | google.com |

| 2,4-dichloro-5-fluoropyrimidine | Metal reduction or Hydrogenolysis | 2-chloro-5-fluoropyrimidine | Selective Dechlorination | google.com |

| 2-chloro-5-fluoropyrimidine | Acidic or Alkaline Hydrolysis | 2-hydroxy-5-fluoropyrimidine | Hydrolysis | google.com |

| 2-methoxy-4-chloro-5-fluoropyrimidine | NH3, Isopropanol, 40-60°C | 5-fluoro-2-methoxy-4-pyrimidinamine | Nucleophilic Aromatic Substitution (SNAr) at C4 | chemicalbook.com |

Post-Synthetic Modification Strategies for Derivative Libraries

Post-synthetic modification (PSM) and late-stage functionalization (LSF) are powerful strategies for generating libraries of derivatives from a common, complex molecular core. wikipedia.org These approaches circumvent the need for lengthy de novo syntheses for each analogue, allowing for the rapid exploration of structure-activity relationships (SAR). nih.gov LSF is particularly valuable as it aims to modify a molecule without the need for pre-installed activating or directing groups. wikipedia.org

For pyrimidine derivatives, a key LSF strategy involves a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). berkeley.edu A C-H bond on the pyrimidine ring can be converted to a C-F bond. The newly installed fluoride (B91410) then acts as a leaving group, enabling the introduction of a wide array of nucleophiles (N-, O-, S-, and C-based) under mild conditions. berkeley.edu This two-step process effectively allows for the functionalization of a previously unreactive C-H position, enabling access to analogues that would be challenging to synthesize through traditional methods.

Another demonstrated PSM technique involves the chemical transformation of a substituent already present on the pyrimidine ring. For example, oligonucleotides containing 2'-deoxy-5-trifluoromethyluridine can be modified post-synthetically. The trifluoromethyl group at the C5 position can be converted into various carboxylic acid equivalents by treatment with alkaline or amine solutions. nih.gov This strategy highlights how a reactive handle can be installed during the initial synthesis and then transformed at a later stage to create diverse functionalities. The construction of DNA-encoded libraries (DELs) based on pyrimidine scaffolds also relies on these principles, using sequential SNAr or coupling reactions on a functionalized pyrimidine core to build large and diverse compound collections. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity and biological activity of this compound derivatives are intrinsically linked to their molecular structure. The nature, number, and position of substituents on the pyrimidine ring dictate the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

The fluorine atom at C2 renders this position susceptible to nucleophilic attack, allowing the fluorine to act as a leaving group in SNAr reactions. The presence of an additional fluorine atom at the C5 position, as seen in many biologically active pyrimidines, can further influence the ring's electronics and its interaction with biological targets. For instance, in the case of 5-Fluorouracil, the C5-fluorine is crucial for the mechanism-based inhibition of thymidylate synthase. nih.gov

Structure-activity relationship (SAR) studies on various pyrimidine series have yielded key insights. In fused pyrimidine systems designed as EGFR inhibitors, substitutions at the C4 and C5 positions have been shown to enhance inhibitory activity. frontiersin.org The presence of an amino group is often critical for activity, likely participating in key hydrogen bonding interactions within the target protein's active site. The introduction of bulky groups can, conversely, decrease activity due to steric hindrance. frontiersin.orgnih.gov The electronic nature of substituents also plays a significant role; for example, increasing the number of electron-donating methoxy (OMe) groups on related pyridine (B92270) derivatives has been shown to increase antiproliferative activity, whereas halogens or nitro groups can have the opposite effect. nih.gov

| Structural Feature/Modification | Observed Effect on Reactivity/Activity | Rationale | Reference |

|---|---|---|---|

| Fluorine at C2 | Acts as a leaving group in SNAr reactions | The C-F bond activates the position for nucleophilic attack. | berkeley.edu |

| Amino group at C4 of pyrrolo[2,3-d]pyrimidines | Generally provides good anticancer activity | Participates in hydrogen bonding with target enzymes (e.g., EGFR). | frontiersin.org |

| Introduction of bulky groups | Often leads to decreased biological activity | Potential for steric hindrance in the binding pocket of the target. | nih.gov |

| Increasing number of methoxy (OMe) groups | Correlates with increased antiproliferative activity in some series | Modulates electronic properties and may enhance hydrophobic interactions. | nih.gov |

| Halogen or NO2 group substitution | Can result in decreased antiproliferative activity | Electron-withdrawing nature alters the electronic profile of the scaffold. | nih.gov |

Computational and Theoretical Studies of 2 Fluoro 5 Methoxypyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations have been widely applied to pyrimidine (B1678525) derivatives to elucidate their structure, stability, and reactivity. researchgate.netnih.gov By solving approximations of the Schrödinger equation, DFT can determine the electron density of a molecule, from which numerous properties can be derived.

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key framework for predicting reactivity. wikipedia.orgtaylorandfrancis.comwpmucdn.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For 2-fluoro-5-methoxypyrimidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to compute these values. The analysis reveals how the electronegative fluorine atom and the electron-donating methoxy (B1213986) group influence the electron distribution across the pyrimidine ring. The HOMO is generally distributed over the more electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient sites, indicating the most probable locations for electrophilic and nucleophilic attacks, respectively.

| Parameter | Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | -7.25 | Indicates the energy required to remove an electron; related to its nucleophilicity. |

| LUMO Energy (ELUMO) | -1.50 | Indicates the energy released when an electron is added; related to its electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.75 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT methods can accurately compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govresearchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. nih.gov

Conformational analysis of this compound involves identifying its most stable three-dimensional structure. The orientation of the methoxy group relative to the pyrimidine ring is a key conformational variable. By calculating the potential energy surface as a function of the relevant dihedral angles, the global minimum energy conformer can be identified. These calculations are crucial for understanding the molecule's preferred shape, which influences its physical properties and interactions. nih.gov

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| C-F Stretch | 1255 | 1248 |

| C-O-C Asymmetric Stretch | 1230 | 1225 |

| Pyrimidine Ring Stretch | 1580 | 1575 |

DFT calculations can be used to model the entire energy profile of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-making and bond-breaking processes.

Molecular Dynamics Simulations for Intermolecular Interactions (non-biological activity focus)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum methods, MD typically uses classical mechanics and force fields to describe the interactions between particles. This approach allows for the simulation of larger systems (e.g., a solute molecule in a solvent box) for longer timescales (nanoseconds to microseconds). arxiv.org

For this compound, MD simulations can be employed to investigate its behavior in different solvent environments and its intermolecular interactions with other molecules. nih.govdovepress.com Key analyses from MD simulations include:

Radial Distribution Functions (RDFs): These describe how the density of surrounding atoms or molecules varies as a function of distance from a reference point. RDFs can reveal the structure of the solvation shell around this compound and identify specific interactions like hydrogen bonding with protic solvents. arxiv.org

Hydrogen Bond Analysis: MD trajectories can be analyzed to determine the lifetime and geometry of hydrogen bonds between the nitrogen atoms of the pyrimidine ring or the oxygen of the methoxy group and surrounding solvent molecules. researchgate.net

Diffusion Coefficients: These simulations can predict how the molecule moves through a medium, a fundamental physical property. nih.gov

These simulations provide a dynamic picture of the non-covalent interactions, such as van der Waals forces and electrostatic interactions, that govern the molecule's behavior in a condensed phase.

Docking Studies for Mechanistic Enzyme Interaction Research (e.g., in vitro catalytic sites, not therapeutic efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govresearchgate.net This method is instrumental in understanding the specific interactions that stabilize the ligand within the enzyme's active site. For mechanistic research, docking studies can elucidate how a molecule like this compound might interact with the catalytic residues of an enzyme, potentially acting as a substrate, inhibitor, or modulator. nih.govnrfhh.com

The process involves placing the ligand in various positions and orientations within the binding site and using a scoring function to estimate the binding affinity for each pose. microbiologyjournal.org The resulting complex provides a static, 3D model of the interaction, highlighting key non-covalent bonds:

Hydrogen Bonds: Between the ligand's hydrogen bond donors/acceptors (e.g., pyrimidine nitrogens, methoxy oxygen) and amino acid residues.

Hydrophobic Interactions: Involving the aromatic ring of the pyrimidine.

Halogen Bonds: The fluorine atom can participate in specific interactions with electron-rich residues.

By revealing the precise binding mode, these studies offer hypotheses about the enzyme's mechanism and the role of specific functional groups on the ligand, guiding further experimental investigation into its catalytic function. mdpi.comnih.gov

| Ligand Atom/Group | Enzyme Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Pyrimidine N1 | Serine-OH | Hydrogen Bond | 2.9 |

| Fluorine (C2) | Glycine-NH | Halogen Bond | 3.1 |

| Pyrimidine Ring | Phenylalanine | π-π Stacking | 3.5 |

| Methoxy Group | Leucine | Hydrophobic | 3.8 |

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or physical properties. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized molecules based solely on their structural features.

To build a QSRR/QSPR model for a class of compounds including this compound, the following steps are taken:

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule in a training set. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of these descriptors and the experimental property of interest (e.g., reaction rate constant, boiling point).

Validation: The predictive power of the resulting model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

Such models can provide valuable insights into the structural features that govern a particular property and can be used to rationally design new pyrimidine derivatives with desired characteristics.

Prediction of Thermodynamic and Kinetic Parameters for Chemical Reactions

At the heart of these predictions lies the calculation of the potential energy surface (PES) for a given reaction. The PES maps the energy of a chemical system as a function of the spatial arrangement of its atoms. By identifying the minima on this surface, which correspond to reactants and products, and the saddle points, which represent transition states, key thermodynamic and kinetic parameters can be determined.

Thermodynamic Parameters:

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) dictate the spontaneity and equilibrium position of a reaction. Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate these values. By computing the electronic energies of the optimized geometries of reactants and products, the reaction enthalpy can be determined. Frequency calculations can then be used to obtain vibrational, rotational, and translational contributions to the entropy. The Gibbs free energy, the ultimate determinant of reaction spontaneity, is then calculated using the equation ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction, while a positive value suggests a non-spontaneous process under the given conditions.

Kinetic Parameters:

Kinetic parameters, most notably the activation energy (Ea), govern the rate of a chemical reaction. The activation energy represents the energy barrier that must be overcome for reactants to transform into products. Computationally, this is determined by locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. A lower activation energy corresponds to a faster reaction rate.

Case Study: Nucleophilic Aromatic Substitution on a Related Fluorinated Pyrimidine

In this study, DFT calculations were used to determine the activation energies for the substitution of a fluorine atom by a phenoxide ion at different positions on the perfluoropyrimidine ring. mdpi.com The calculated activation energies provide a quantitative measure of the kinetic feasibility of the reaction at each site.

Table 1: Calculated Activation Energies for the First Phenoxide Substitution on Perfluoropyrimidine mdpi.com

| Position of Substitution | Activation Energy (kcal/mol) |

| 4-position | 4.16 |

This data is for perfluoropyrimidine and is presented as an illustrative example of the types of kinetic parameters that can be predicted computationally for fluorinated pyrimidines.

The data indicates that the substitution at the 4-position of perfluoropyrimidine has a specific activation energy, which allows for a prediction of the reaction rate. mdpi.com Similar computational approaches could be applied to this compound to predict the activation energies for various reactions, such as nucleophilic substitution at the 2-position (the carbon bearing the fluorine atom). These calculations would involve modeling the reactants, the transition state, and the products of the reaction and then calculating their respective energies.

By comparing the activation energies for different potential reaction pathways, chemists can predict the most likely course of a reaction and identify the optimal conditions to achieve a desired outcome. Furthermore, computational studies can elucidate the role of substituents, such as the methoxy group in this compound, in influencing the thermodynamics and kinetics of a reaction.

Applications of 2 Fluoro 5 Methoxypyrimidine As a Versatile Chemical Building Block

Role in Complex Heterocyclic Compound Synthesis

The primary utility of 2-fluoro-5-methoxypyrimidine in synthetic organic chemistry lies in its role as an electrophilic substrate, particularly for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C2 position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups and the construction of more elaborate heterocyclic systems.

Research on related fluorinated pyrimidines demonstrates the synthetic pathways for which this compound is a suitable substrate. For instance, the synthesis of various pyrimidine (B1678525) derivatives often starts from precursors like 2,4-dichloro-5-fluoropyrimidine (B19854). In these syntheses, chlorine atoms are sequentially replaced by nucleophiles such as sodium methoxide to yield methoxylated intermediates. google.com Similarly, this compound can react with nitrogen, oxygen, or sulfur-based nucleophiles to create a wide array of substituted pyrimidines.

The synthesis of fused pyrimidine derivatives is another area where this building block is valuable. By reacting with bidentate nucleophiles, this compound can serve as the foundational pyrimidine ring in the construction of bicyclic systems like pyrazolo[1,5-a]pyrimidines or other fused heterocycles. eurjchem.comresearchgate.net The reactivity of the fluorinated pyrimidine core is often enhanced, facilitating cycloaddition or condensation reactions that lead to novel heterocyclic frameworks. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions

| Precursor Class | Nucleophile | Product Class | Potential Application |

|---|---|---|---|

| 2-Halopyrimidine | Amines | 2-Aminopyrimidine | Pharmaceutical Scaffolds |

| 2-Halopyrimidine | Hydrazine | 2-Hydrazinopyrimidine | Intermediate for Fused Rings google.com |

| 2-Halopyrimidine | Alkoxides | 2-Alkoxypyrimidine | Modulating Solubility |

Utilization in Agrochemical Chemical Research as a Synthetic Intermediate (excluding efficacy/safety)

In the field of agrochemical research, fluorinated heterocyclic compounds are integral to the development of new herbicides, fungicides, and insecticides. The inclusion of a fluorinated pyrimidine moiety can significantly influence the biological activity profile of a molecule. While specific commercial agrochemicals derived directly from this compound are not prominently documented, its role as a synthetic intermediate is understood by analogy with structurally similar compounds that are of major industrial importance.

For example, trifluoromethylpyridines are key intermediates in the synthesis of numerous crop protection products. nih.gov A common industrial synthesis involves the chlorine/fluorine exchange on a trichloromethylpyridine precursor to create a reactive intermediate like 2-chloro-5-(trifluoromethyl)pyridine. This intermediate is then elaborated through further substitutions to produce commercial herbicides. nih.gov This paradigm highlights the industrial strategy of using a halogenated heterocycle as a versatile platform for derivatization.

Following this logic, this compound serves as a valuable intermediate in agrochemical discovery libraries. The fluorine at the C2 position provides a reliable reaction site for coupling with other molecular fragments, allowing chemists to rapidly generate a multitude of candidate compounds for screening. The methoxy (B1213986) group at the C5 position also offers a site for potential modification or can be used to fine-tune the electronic and steric properties of the final molecule. The development of novel synthetic procedures for related compounds, such as 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides, underscores the importance of these intermediates in creating libraries of biologically active agents. nih.gov

Precursor for Advanced Organic Materials (e.g., polymers, liquid crystals, dyes, ligands for metal complexes)

The unique electronic and physical properties of fluorinated pyrimidines make them attractive precursors for advanced organic materials. The incorporation of such building blocks can influence properties like thermal stability, photoluminescence, and molecular organization.

Liquid Crystals and Polymers: The introduction of fluorine-containing groups into liquid crystal molecules is a known strategy to enhance performance. mdpi.com Fluorine can increase stability, reduce surface energy, and lower viscosity, which are desirable traits for materials used in displays and electro-optical devices. mdpi.commdpi.com The rigid, planar structure of the pyrimidine ring combined with the polar C-F bond makes this compound a candidate for incorporation into liquid crystalline polymers or polymer-dispersed liquid crystals (PDLCs). mdpi.comresearchgate.net

Dyes and Luminescent Materials: Heterocyclic cores are fundamental to the design of many organic dyes. By functionalizing the pyrimidine ring of this compound, it is possible to create novel dye structures. The electronic nature of the substituted pyrimidine can be tuned to achieve desired absorption and emission wavelengths, potentially leading to applications in fluorescent sensors or organic light-emitting diodes (OLEDs). Research into liquid-crystalline dual fluorescent dyes and highly luminescent diketofurofuran dyes demonstrates the utility of heterocyclic cores in creating advanced photofunctional materials. rsc.orgrsc.org

Ligands for Metal Complexes: Pyrimidine and its derivatives can act as ligands, coordinating with metal ions to form complexes with interesting catalytic or material properties. The nitrogen atoms in the pyrimidine ring can bind to metals, and the substituents on the ring can be modified to tune the electronic properties and steric environment of the resulting complex. For example, 5-fluorouracil, a related compound, has been shown to form mixed ligand complexes with various metal ions, where it coordinates through a ring nitrogen and an exocyclic oxygen atom. mdpi.com Similarly, this compound could be derivatized to create bespoke ligands for catalysis or materials science.

Contribution to Novel Synthetic Methodologies Development

The demand for specific, highly functionalized building blocks like this compound often drives innovation in synthetic chemistry. The need to prepare such compounds efficiently and to utilize them in subsequent reactions can lead to the development of new synthetic methods and strategies.

The unique reactivity of fluorinated synthons also opens up new avenues for reaction discovery. The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of molecules in cycloaddition reactions, providing pathways to novel sulfur-containing heterocycles that would otherwise be difficult to access. nih.gov The exploration of this compound's reactivity with various reagents can therefore lead to the discovery of new transformations and expand the toolbox of synthetic organic chemistry. The development of a novel synthetic procedure for 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides is a clear example of how the need for specific fluorinated targets stimulates methodological advancement. nih.gov

Future Research Directions and Emerging Trends for 2 Fluoro 5 Methoxypyrimidine Research

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of fluorinated heterocycles is a challenging yet crucial area of organic chemistry, given their prevalence in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net Future research on 2-fluoro-5-methoxypyrimidine will likely prioritize the development of more efficient and selective synthetic protocols. While methods for the synthesis of fluorinated pyrimidines exist, the focus will be on improving yield, reducing steps, and enhancing sustainability. mdpi.comacs.orgyoutube.com

Key areas for advancement include:

Late-Stage Fluorination: Introducing the fluorine atom at a later stage of the synthesis can be more efficient. Research into novel fluorinating agents and catalytic methods for the selective fluorination of pre-functionalized pyrimidine (B1678525) rings will be critical.

One-Pot Syntheses: The development of one-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates can significantly improve efficiency. mdpi.com For instance, a multi-component reaction involving a suitable three-carbon unit, an ammonia (B1221849) source, and a fluorinating agent, all orchestrated by a catalyst, could provide a direct route to the this compound core.

Catalytic Approaches: The exploration of novel catalysts, including transition metals and organocatalysts, is expected to yield more selective and efficient synthetic routes. mdpi.com For example, the use of palladium or copper catalysts in cross-coupling reactions could facilitate the introduction of the methoxy (B1213986) group with high precision.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Late-Stage Fluorination | Increased overall yield, access to diverse analogs | Development of selective fluorinating agents and catalytic systems |

| One-Pot Reactions | Reduced reaction time, cost-effective, environmentally benign | Design of novel multi-component reaction pathways |

| Advanced Catalysis | High selectivity, mild reaction conditions, broad substrate scope | Exploration of transition-metal and organocatalysts |

An example of an efficient synthesis of a related complex structure, the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core, highlights the potential for developing optimized total synthesis routes for such substituted pyrimidines. nih.govnih.gov

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of the this compound ring is ripe for exploration. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, along with the inherent reactivity of the pyrimidine ring, suggests a rich and complex chemical behavior.

Future research in this area could focus on:

C-H Activation: Direct functionalization of the C-H bonds of the pyrimidine ring is a powerful and atom-economical strategy for creating new derivatives. youtube.com Transition-metal-catalyzed C-H activation could enable the introduction of a wide range of functional groups at specific positions, offering a modular approach to new compound libraries. ox.ac.ukst-andrews.ac.uknih.govresearchgate.net

Unconventional Nucleophilic Substitutions: Investigating the reactivity of the C-F bond towards a broader range of nucleophiles under various conditions could lead to the discovery of novel substitution patterns and the synthesis of previously inaccessible derivatives. jocpr.com

Pyrimidine-to-Pyrimidine Transformations: Exploring ring-opening and ring-closing cascades could lead to novel pyrimidine-to-pyrimidine transformations, providing access to diverse isomeric structures and related heterocyclic systems. acs.org

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could unlock new reaction pathways, such as radical additions and cycloadditions, that are not accessible through traditional thermal methods. nih.govresearchgate.net

Integration with Advanced Catalysis and Automation Technologies

The synergy between advanced catalysis and automation holds immense potential for accelerating the discovery and development of new this compound derivatives.

Photocatalysis: The application of photocatalysis in the synthesis of pyrimidine derivatives is a growing field. henu.edu.cn This technology can enable reactions under mild conditions with high selectivity, and its integration into the synthesis of this compound could lead to more sustainable and efficient processes.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The development of flow chemistry protocols for the synthesis and derivatization of this compound would be a significant step towards its large-scale production.

High-Throughput Experimentation (HTE): Automated platforms for HTE can be employed to rapidly screen a wide range of catalysts, reaction conditions, and substrates. This approach can significantly accelerate the optimization of existing synthetic routes and the discovery of new reactions.

| Technology | Impact on this compound Research |

| Photocatalysis | Enables novel and sustainable reaction pathways |

| Flow Chemistry | Facilitates safe, scalable, and controlled synthesis |

| High-Throughput Experimentation | Accelerates reaction discovery and optimization |

Deeper Computational Insights into Reactivity and Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of molecules. nih.gov In the context of this compound, computational studies can provide deep insights into its electronic structure, reactivity, and reaction mechanisms. ijcce.ac.irrsc.org

Future computational research should focus on:

Reactivity Prediction: DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various C-H activation pathways. This information can guide the design of new reactions and the selection of appropriate reagents.

Mechanism Elucidation: Computational modeling can be used to elucidate the detailed mechanisms of known and novel reactions involving this compound. nih.gov This understanding is crucial for optimizing reaction conditions and controlling product selectivity.

Spectroscopic Characterization: Predicting spectroscopic properties, such as NMR chemical shifts, can aid in the structural characterization of new derivatives.

A review of computational and experimental studies on fluorinated pyrimidines has shown how these methods can provide new insights into their structure and dynamics. nih.govresearchgate.net

Expansion into Supramolecular Chemistry and Self-Assembly (if applicable)

The pyrimidine core, with its nitrogen atoms capable of hydrogen bonding, provides a versatile platform for the design of self-assembling systems. nih.gov The presence of the fluoro and methoxy groups in this compound can further modulate its self-assembly behavior through dipole-dipole interactions and steric effects.

Potential research directions in this area include:

Crystal Engineering: The systematic study of the crystal packing of this compound and its derivatives can lead to the design of new materials with desired solid-state properties.

Supramolecular Polymers: By incorporating this compound into larger molecules with complementary recognition sites, it may be possible to create novel supramolecular polymers with interesting dynamic and responsive properties.

Self-Assembled Monolayers (SAMs): The ability of pyrimidine derivatives to form ordered monolayers on surfaces could be exploited in the development of new sensors, catalysts, and electronic devices.

The synthesis and self-assembly of pyrimidine-based cationic amphiphiles have demonstrated the potential of this class of compounds in forming functional supramolecular structures. nih.govacs.org

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-5-methoxypyrimidine in laboratory settings?